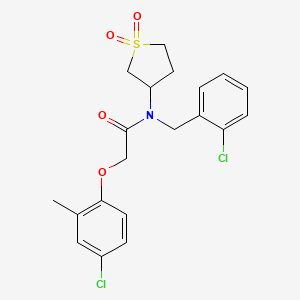

N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with distinct substituents: a 2-chlorobenzyl group, a 4-chloro-2-methylphenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl sulfone ring. This structure combines halogenated aromatic groups with a sulfone-containing heterocycle, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

Molecular Formula |

C20H21Cl2NO4S |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C20H21Cl2NO4S/c1-14-10-16(21)6-7-19(14)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-4-2-3-5-18(15)22/h2-7,10,17H,8-9,11-13H2,1H3 |

InChI Key |

WAKKXROSUXBBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:

Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

Synthesis of the chloromethylphenoxy intermediate: This involves the reaction of methylphenol with chlorinating agents.

Coupling reaction: The chlorobenzyl and chloromethylphenoxy intermediates are coupled under specific conditions to form the desired compound.

Introduction of the dioxidotetrahydrothiophenyl group: This step involves the reaction of the intermediate with tetrahydrothiophene dioxide under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions may target the chlorobenzyl or chloromethylphenoxy groups.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents such as sodium hydroxide or halogenating agents may be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated products.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may have various scientific research applications:

Chemistry: It could be used as a reagent or intermediate in organic synthesis.

Medicine: Possible use in drug development or as a pharmacological agent.

Industry: Applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a phenoxyacetamide core with several derivatives, differing in substituents on the acetamide nitrogen and the phenoxy ring. Below is a detailed comparison of key analogs:

Structural Analogues and Substituent Effects

Key Observations :

Phenoxy Substituents: The 4-chloro-2-methylphenoxy group is conserved in WH7, Ani9, BH52313, and the target compound. This moiety is associated with auxin-like activity in WH7 and TMEM16A inhibition in Ani9 .

N-Substituents: The 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) is shared with and . Sulfones enhance metabolic stability and polarity compared to non-oxidized thioether analogs . Halogenated benzyl groups (2-chloro, 4-chloro, 2-fluoro) influence lipophilicity and steric bulk. For example, the 2-chlorobenzyl group in the target compound may hinder rotational freedom compared to 4-chlorobenzyl ().

Biological Activity: Ani9’s specificity for TMEM16A (vs. CFTR/VRAC) highlights how substituents like the methylideneamino group direct target selectivity . The absence of auxin-like activity in the target compound (compared to WH7) may stem from the bulky sulfone heterocycle disrupting plant hormone receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.